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Abstract
M7583, also known as TL-895, is a potent, highly selective, second-generation irreversible

inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of the B-cell receptor

(BCR) signaling pathway, BTK is a clinically validated target in various B-cell malignancies.[3]

M7583 is under development for the treatment of hematologic cancers such as chronic

lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and myelofibrosis.[4][5] This

technical guide provides a comprehensive overview of the available preclinical and clinical

pharmacokinetic and pharmacodynamic data for M7583, detailed experimental methodologies,

and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action
M7583 is an orally bioavailable, ATP-competitive inhibitor that covalently binds to the cysteine

481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[5] This

irreversible binding blocks the downstream signaling cascade initiated by the B-cell receptor,

thereby inhibiting B-cell proliferation, survival, and trafficking.[3]
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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of M7583 on BTK.

Pharmacodynamics: Preclinical and Clinical Data
The pharmacodynamic activity of M7583 has been characterized through a series of in vitro

and in vivo studies, as well as in clinical trials.

Table 1: Preclinical Pharmacodynamics of M7583 (TL-
895)
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Parameter Value Cell/System Reference

BTK Inhibition (IC50) 1.5 nM (average) Recombinant BTK [1][2]

18.5 nM
Millipore Kinase

Profiler
[6]

BTK

Autophosphorylation

(Y223) Inhibition

(IC50)

1-10 nM
Ramos Burkitt's

lymphoma cells
[1][2]

Kinase Selectivity

Inhibited only 3

additional kinases with

IC50 within tenfold of

BTK activity

270-kinase panel [1][2]

Cellular Activity

(EC50)

12 nM (CD69

downregulation in B-

cells, PBMC)

Human Peripheral

Blood Mononuclear

Cells (PBMCs)

[3]

21 nM (CD69

downregulation in B-

cells, whole blood)

Human Whole Blood [3]

1-3 nM (Cytokine

inhibition: IL-8, IL-1β,

MCP-1, MIP-1α, IL-6)

Human Monocytes [3]

In Vitro Growth

Inhibition (IC50)
~0.2 µM

Primary Chronic

Lymphocytic

Leukemia (CLL) blasts

[6]

Varied

Diffuse Large B-cell

Lymphoma (DLBCL)

and Mantle Cell

Lymphoma (MCL) cell

lines

[6]
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Table 2: Clinical Pharmacodynamics of M7583 (Phase I,
NCT02825836)

Parameter Dose Regimen Result
Patient
Population

Reference

BTK Occupancy
900 mg once

daily
>95%

Patients with B-

cell malignancies
[3]

300 mg twice

daily
>95%

Patients with B-

cell malignancies
[3]

Objective

Response Rate

(ORR)

Not specified 50%
Patients with B-

cell malignancies
[3]

Disease Control

Rate (DCR)
Not specified 78%

Patients with B-

cell malignancies
[3]

Pharmacokinetics: Clinical Data
Pharmacokinetic data for M7583 was collected during the Phase I clinical trial (NCT02825836).

While detailed parameters such as Cmax, AUC, and half-life for each dose cohort are not

publicly available in the reviewed literature, the study concluded that M7583 was rapidly

absorbed and its exposure was dose-proportional.

Table 3: Clinical Pharmacokinetics of M7583 (Phase I,
NCT02825836)

Parameter Finding

Absorption Rapidly absorbed

Dose Proportionality
Exposure was dose-proportional across the

tested dose ranges

Note: Detailed quantitative pharmacokinetic data (e.g., Cmax, AUC, T1/2) are not available in

the cited public abstracts.
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Experimental Protocols
The following are representative, detailed protocols for the key experiments conducted to

evaluate the pharmacokinetics and pharmacodynamics of M7583.

Disclaimer: These are representative protocols and may not reflect the exact internal standard

operating procedures used in the specific studies cited.

BTK Occupancy Assay (Time-Resolved Fluorescence
Resonance Energy Transfer - TR-FRET)
This protocol is based on the principles of a homogeneous, duplexed TR-FRET assay for

measuring free and total BTK levels.

Objective: To quantify the percentage of BTK enzyme bound by M7583 in clinical samples

(e.g., PBMCs).

Materials:

PBMCs isolated from patient blood samples

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Terbium-conjugated anti-BTK antibody (donor fluorophore)

Biotinylated affinity probe based on M7583 structure

G2-streptavidin (acceptor for free BTK)

D2-coupled second anti-BTK antibody (binds to a different epitope, acceptor for total BTK)

Wash buffers (e.g., PBS)

Microplate reader capable of TR-FRET measurements

Procedure:

Sample Collection and Preparation:
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Collect whole blood from patients at specified time points post-dose.

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

Wash the cell pellet with cold PBS and lyse the cells with lysis buffer on ice.

Centrifuge the lysate to pellet cell debris and collect the supernatant containing BTK.

TR-FRET Assay:

In a 384-well microplate, add the cell lysate.

Add a master mix containing the terbium-conjugated anti-BTK antibody, the biotinylated

M7583 affinity probe, G2-streptavidin, and the D2-coupled anti-BTK antibody.

Incubate the plate at room temperature, protected from light, for a specified period (e.g., 2-

4 hours) to allow for antibody and probe binding.

Data Acquisition:

Measure the fluorescence at the emission wavelengths for both G2 (detecting free BTK)

and D2 (detecting total BTK) using a TR-FRET-enabled microplate reader.

Data Analysis:

Calculate the ratio of the acceptor and donor fluorescence signals for both free and total

BTK.

Determine the percentage of BTK occupancy using the following formula: % Occupancy =

(1 - (Signal_free_BTK / Signal_total_BTK)) * 100

Representative Experimental Workflow: BTK Occupancy
Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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